
3-Chloropropane-1-sulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropropane-1-sulfinyl chloride: is a chemical compound with the molecular formula C3H6Cl2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfinyl group attached to a three-carbon chain with a chlorine atom at the terminal position. This compound is used as an intermediate in various chemical reactions and has applications in the synthesis of pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method for preparing 3-Chloropropane-1-sulfinyl chloride involves the direct chlorination of 3-chloropropane-1-sulfonic acid. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Sulfonation: Another method involves the sulfonation of 3-chloropropane using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) followed by chlorination to introduce the sulfinyl chloride group.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Chloropropane-1-sulfinyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.
Oxidation and Reduction: The sulfinyl group in this compound can be oxidized to form sulfonyl chlorides or reduced to form sulfides. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Hydrogen peroxide and potassium permanganate are used in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride and sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution Reactions: The major products include substituted sulfinyl compounds such as sulfinamides, sulfinates, and sulfinyl ethers.
Oxidation: The major products are sulfonyl chlorides.
Reduction: The major products are sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloropropane-1-sulfinyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of chiral auxiliaries and ligands for asymmetric synthesis.
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It is employed in the synthesis of enzyme inhibitors and other bioactive molecules.
Medicine: This compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of antiviral and anticancer drugs. It is also used in the preparation of diagnostic agents and imaging probes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. It is also used in the manufacture of electronic materials and coatings.
Wirkmechanismus
The mechanism of action of 3-Chloropropane-1-sulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted sulfinyl compounds. The sulfinyl group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
3-Chloropropane-1-sulfonyl chloride: Similar in structure but contains a sulfonyl group instead of a sulfinyl group.
3-Chloropropane-1-thiol: Contains a thiol group instead of a sulfinyl group.
3-Chloropropane-1-amine: Contains an amine group instead of a sulfinyl group.
Uniqueness: 3-Chloropropane-1-sulfinyl chloride is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and chemical properties. This compound is particularly useful in the synthesis of chiral sulfinyl compounds and as an intermediate in the preparation of various bioactive molecules.
Eigenschaften
Molekularformel |
C3H6Cl2OS |
|---|---|
Molekulargewicht |
161.05 g/mol |
IUPAC-Name |
3-chloropropane-1-sulfinyl chloride |
InChI |
InChI=1S/C3H6Cl2OS/c4-2-1-3-7(5)6/h1-3H2 |
InChI-Schlüssel |
DYUXKYMOAGRODF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



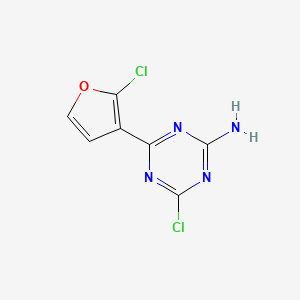
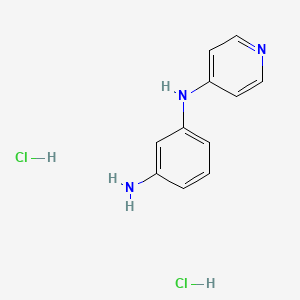
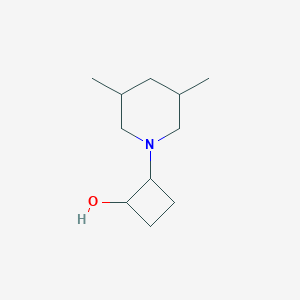
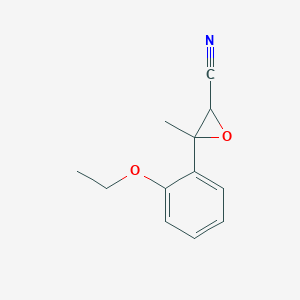


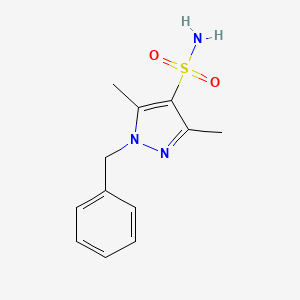

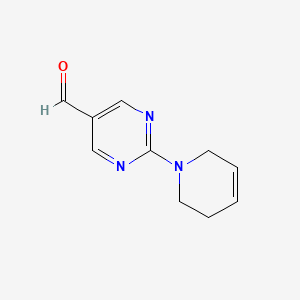
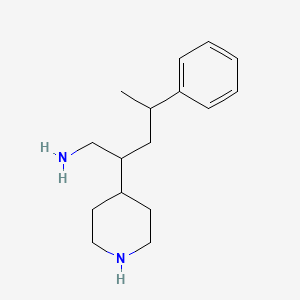
![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
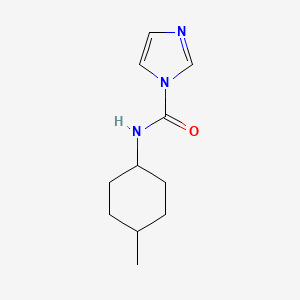
![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)
